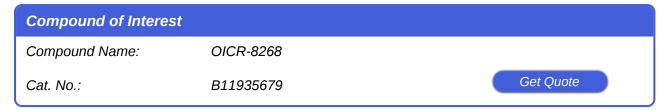


A Comparative Guide to the Cross-Reactivity of DCAF1 Ligand OICR-8268

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **OICR-8268**, a known ligand for the DCAF1 WDR domain, with related compounds, focusing on its cross-reactivity and selectivity. The information is intended to assist researchers in evaluating its suitability for their studies and to provide a framework for comparing DCAF1-targeting molecules.

Introduction to OICR-8268

OICR-8268 is a potent, reversible small molecule that binds to the WD40 repeat (WDR) domain of DCAF1 (DDB1 and CUL4 Associated Factor 1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1] With a dissociation constant (Kd) of 38 nM as determined by surface plasmon resonance (SPR), it serves as a valuable tool for studying DCAF1 biology and for the development of Proteolysis Targeting Chimeras (PROTACs).[1] Understanding the selectivity of such tool compounds is critical for the accurate interpretation of experimental results and for the development of therapeutics with minimal off-target effects.

Comparative Analysis of DCAF1 Ligands

To provide a clear perspective on the performance of **OICR-8268**, this guide compares it with OICR-41103, a next-generation derivative, and CYCA-117-70, another DCAF1 ligand.



Compound	Target	Binding Affinity (Kd)	Selectivity Profile
OICR-8268	DCAF1 WDR Domain	38 nM (SPR)	Broad cross-reactivity data not publicly available.
OICR-41103	DCAF1 WDR Domain	~1 nM (SPR)	Highly selective; no significant binding to a panel of six other WDR domain proteins at concentrations up to 20 µM.[2]
CYCA-117-70	DCAF1 WDR Domain	70 μΜ	Selective against WDR5; no significant binding observed.

Cross-Reactivity Profile of OICR-8268 and Comparators

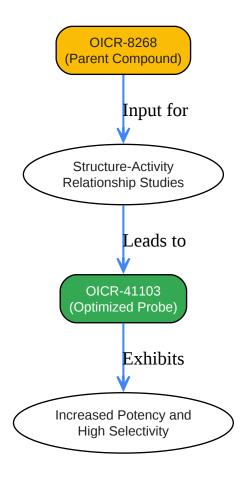
A critical aspect of a chemical probe's utility is its selectivity. While comprehensive cross-reactivity data for **OICR-8268** against a broad panel of proteins is not readily available in the public domain, the development of a more selective probe, OICR-41103, from **OICR-8268** suggests that the parent compound may have a broader off-target profile.

OICR-41103: A Highly Selective Chemical Probe

OICR-41103 was developed from **OICR-8268** to be a more potent and selective chemical probe for the DCAF1 WDR domain.[3] It exhibits an approximately 38-fold increase in binding affinity compared to **OICR-8268**.[2] Crucially, its selectivity was assessed against a panel of six other WDR proteins, where it showed no significant binding, highlighting its superior selectivity profile.[2]

Logical Relationship of **OICR-8268** and OICR-41103





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Caption: Development pathway from OICR-8268 to the highly selective OICR-41103.

Experimental Protocols

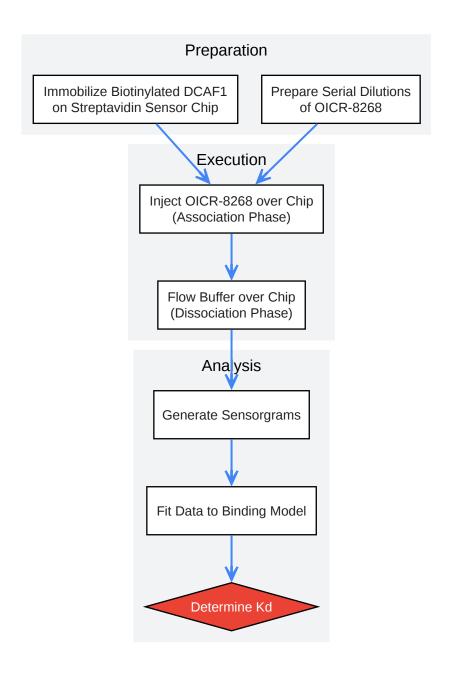
The following are detailed methodologies for the key experiments cited in the characterization of **OICR-8268**.

Surface Plasmon Resonance (SPR) Assay

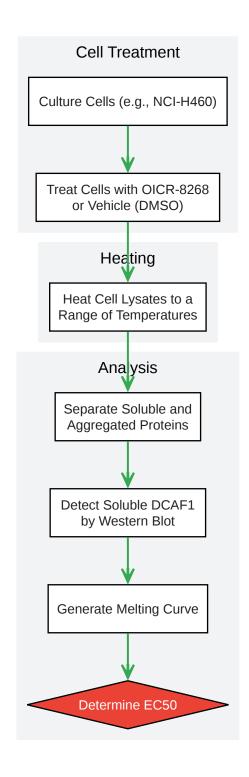
This assay is used to measure the binding affinity between **OICR-8268** and the DCAF1 WDR domain.

Workflow for SPR Assay









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- 2. OICR-41103 as a chemical probe for the DCAF1 WD40 domain PMC [pmc.ncbi.nlm.nih.gov]
- 3. OICR-41103 as a chemical probe for the DCAF1 WD40 domain PubMed [pubmed.ncbi.nlm.nih.gov]
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